molecular formula C8H5ClFNO4 B1458508 2-(4-Chloro-5-fluoro-2-nitrophenyl)acetic acid CAS No. 1565927-14-1

2-(4-Chloro-5-fluoro-2-nitrophenyl)acetic acid

Cat. No. B1458508
CAS RN: 1565927-14-1
M. Wt: 233.58 g/mol
InChI Key: QSYPRQBMNKAZSN-UHFFFAOYSA-N
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Description

2-(4-Chloro-5-fluoro-2-nitrophenyl)acetic acid is a chemical compound with the molecular formula C8H5ClFNO4 . It belongs to the class of organic compounds known as nitrobenzenes, which are compounds containing a nitrobenzene moiety, consisting of a benzene ring with a carbon bearing a nitro group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-Fluoro-2-nitrophenylacetic acid involves the addition of 23.2g of 3-fluorophenylacetic acid and 100ml of conc. sulfuric acid, followed by the dropwise addition of 6.5ml of conc. nitric acid while maintaining the temperature below 40°C .


Molecular Structure Analysis

The molecular structure of 2-(4-Chloro-5-fluoro-2-nitrophenyl)acetic acid consists of a benzene ring with a carbon bearing a nitro group . The molecular weight of this compound is 233.58 .

Scientific Research Applications

Herbicide Synthesis

The compound can be used in the synthesis of the herbicide saflufenacil . Saflufenacil is a pre-plant and pre-emergence herbicide applied alone or in combination with glyphosate to a wide range of food crops .

Pharmaceutical Intermediate

2-(4-Chloro-5-fluoro-2-nitrophenyl)acetic acid is used as a pharmaceutical intermediate . It can be used in the synthesis of various pharmaceutical compounds.

Ceritinib Intermediate

It is also used as an intermediate in the synthesis of Ceritinib , a drug used for the treatment of non-small cell lung cancer.

Synthesis of Indole Derivatives

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . The compound can potentially be used in the synthesis of these indole derivatives.

Antiviral Activity

Some indole derivatives have shown antiviral activity against influenza A and Coxsackie B4 virus . The compound can potentially be used in the synthesis of these antiviral agents.

Anti-inflammatory and Analgesic Activities

Certain indole derivatives have shown anti-inflammatory and analgesic activities . The compound can potentially be used in the synthesis of these therapeutic agents.

Safety and Hazards

Safety information for similar compounds, such as 2-(4-Fluoro-2-nitrophenyl)acetic acid, indicates that they may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Mechanism of Action

properties

IUPAC Name

2-(4-chloro-5-fluoro-2-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO4/c9-5-3-7(11(14)15)4(1-6(5)10)2-8(12)13/h1,3H,2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYPRQBMNKAZSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-5-fluoro-2-nitrophenyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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